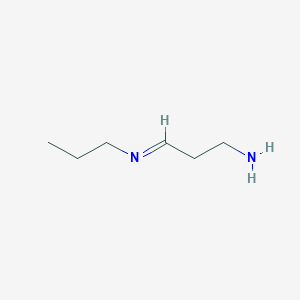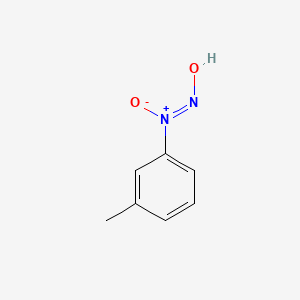
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is a chemical compound with a unique structure that includes a hydroxyimino group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium typically involves the reaction of 3-methylphenylhydroxylamine with an appropriate oxidizing agent. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Common oxidizing agents used in this synthesis include hydrogen peroxide and sodium hypochlorite.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may also include purification steps such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is being studied for its ability to modulate biological pathways involved in inflammation and cancer.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium involves its interaction with specific molecular targets in cells. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include oxidative stress and signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Hydroxyimino-(phenyl)-oxidoazanium
- Hydroxyimino-(4-methylphenyl)-oxidoazanium
- Hydroxyimino-(2-methylphenyl)-oxidoazanium
Uniqueness
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(Z)-hydroxyimino-(3-methylphenyl)-oxidoazanium |
InChI |
InChI=1S/C7H8N2O2/c1-6-3-2-4-7(5-6)9(11)8-10/h2-5,10H,1H3/b9-8- |
InChI Key |
MQOROGOOSAQDQD-HJWRWDBZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/[N+](=N/O)/[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


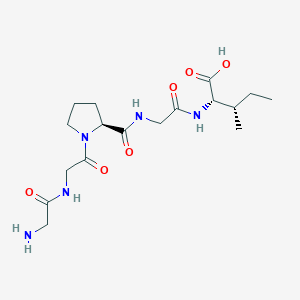




![2,5-Bis(octyloxy)-4-[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B14222879.png)
![N,N-Diethyl-4-{2-[4-(2-ethylhexane-1-sulfonyl)phenyl]ethenyl}aniline](/img/structure/B14222880.png)
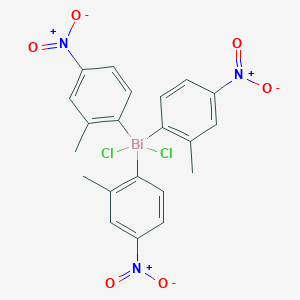
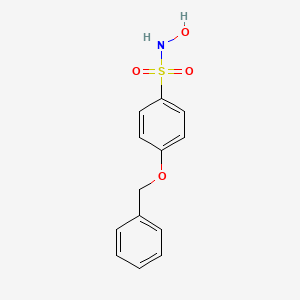
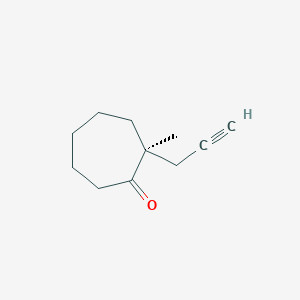
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)

